2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide is a complex organic compound that features a thiophene ring, a chlorophenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide typically involves multiple steps.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide
- 2-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide
- 2-[(4-Chlorophenyl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide is unique due to its combination of a chlorophenyl group, a cyano group, and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13ClN2OS2 |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2OS2/c17-10-4-6-11(7-5-10)21-9-15(20)19-16-13(8-18)12-2-1-3-14(12)22-16/h4-7H,1-3,9H2,(H,19,20) |
InChI Key |
YRIVGHHLQLBJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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